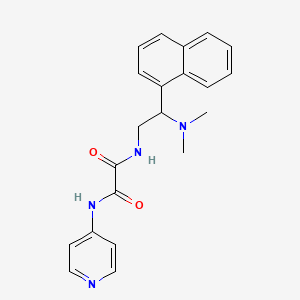
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, also known as DANA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. DANA belongs to the class of oxalamide derivatives, which are known for their diverse pharmacological activities.
Applications De Recherche Scientifique
Fluorescence Imaging and Chemical Probing
Naphthalene derivatives, including compounds structurally related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, have found significant applications in scientific research, particularly in the development of fluorescent probes for imaging and sensing. For example, a study demonstrated the synthesis and fluorescence properties of naphthoquinone pyridyl tetrazole-based chemical probes that exhibit higher selectivity and sensitivity for Zn^2+ ions. This compound could be utilized as a turn-on probe for fluorescent imaging of Zn^2+ ions in living cells, highlighting its potential in biological and chemical sensing applications (Balakrishna et al., 2018). Another research found that a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited dramatic enhancement in fluorescence upon addition of Zn(2+), enabling high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis (Lee et al., 2015).
Asymmetric Synthesis and Ligand Development
Naphthalene derivatives also play a critical role in asymmetric synthesis and the development of ligands for catalytic reactions. The organopalladium complex containing ortho-metalated (S)-(1-(dimethylamino)ethyl)naphthalene has been used successfully to promote the asymmetric Diels−Alder reaction, leading to the stereospecific location of the pyridyl group in resulting phosphanorbornene cycloadducts. This showcases the compound's utility in promoting stereochemically controlled reactions, which are fundamental in the development of chiral molecules (He et al., 1998).
Neurological Research
Moreover, compounds structurally similar to this compound have been used in neurological research, particularly in studying Alzheimer's disease. For instance, a hydrophobic radiofluorinated derivative of a related compound was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This noninvasive technique facilitates diagnostic assessment and assists in monitoring response to experimental treatments (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25(2)19(18-9-5-7-15-6-3-4-8-17(15)18)14-23-20(26)21(27)24-16-10-12-22-13-11-16/h3-13,19H,14H2,1-2H3,(H,23,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCRGGEIPMHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)

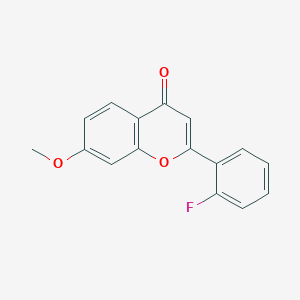
![Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2440730.png)
![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)
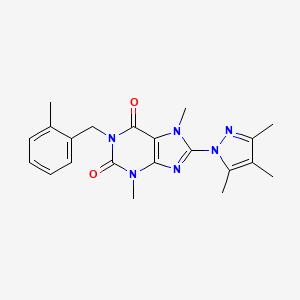
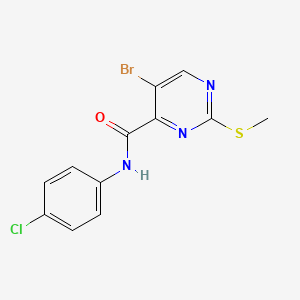
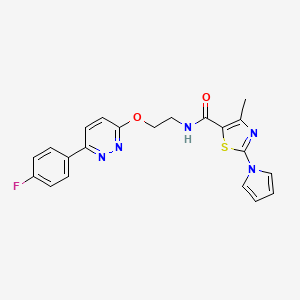
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

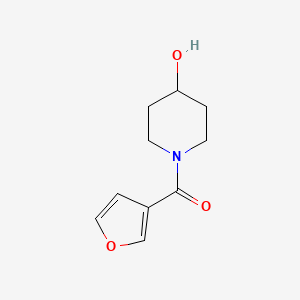
![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)

amine](/img/structure/B2440742.png)